3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
Description
Properties
IUPAC Name |
3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c22-15-14(9-13-7-4-8-23-13)24-16(19-20-10-17-18-11-20)21(15)12-5-2-1-3-6-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONRPASABPKPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, identified by its CAS number 478077-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antiviral properties and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H11N5OS2 |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 478077-87-1 |
| Purity | >90% |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its inhibitory effects against dengue virus polymerase. In a high-throughput screening (HTS) assay, derivatives of this compound demonstrated significant activity against all four serotypes of the dengue virus. The most potent analogs exhibited submicromolar activity in infected cell models, indicating a promising lead for further development in antiviral therapies .
The mechanism by which this compound exerts its antiviral effects is believed to involve inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, and its inhibition can effectively reduce viral load in infected cells .
Case Studies and Research Findings
- Dengue Virus Inhibition : A study conducted by researchers utilized this compound in a series of structure-activity relationship (SAR) assessments. The goal was to optimize the antiviral efficacy against dengue virus. The results indicated that modifications to the thienylmethylidene moiety could enhance activity significantly .
- Comparative Analysis : In comparative studies with other known antiviral compounds, derivatives of this compound showed superior potency against dengue virus serotypes. This suggests a unique mechanism or binding affinity that warrants further investigation .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one exhibit a range of biological activities. These include:
- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacteria and fungi. Studies on related thiazole and triazole derivatives have shown promising antimicrobial properties, making this compound a candidate for further exploration in the development of new antifungal and antibacterial agents .
- Anticancer Properties : Research has indicated that thiazole derivatives can exhibit anticancer activities. The incorporation of triazole rings may enhance these effects through various mechanisms of action, including apoptosis induction in cancer cells.
Case Studies
Several studies have investigated the biological activities and synthesis of related compounds:
- Antimicrobial Studies : A study focusing on novel 4-amino derivatives of triazoles demonstrated significant antimicrobial activity against various pathogens. The structural modifications in these compounds were linked to enhanced bioactivity, providing insights into the design of new antimicrobial agents .
- Synthesis and Characterization : Research on thiazole-based compounds highlighted their synthesis via hydrazine derivatives and subsequent cyclization. Characterization techniques such as NMR and IR spectroscopy confirmed the structures and supported their potential applications in medicinal chemistry .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | R³ | R⁵ Substituent | X Group | Molecular Formula | Molar Mass (g/mol) | Notable Features |
|---|---|---|---|---|---|---|
| Target Compound | Phenyl | (Z)-2-Thienylmethylidene | 4H-1,2,4-Triazol-4-ylimino | C₁₆H₁₁N₅OS₂ | 369.43 | Combines thiophene (π-π interactions) and triazole (hydrogen bonding) moieties |
| 3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one | Ethyl | (Z)-4-Hydroxyphenyl | 4H-1,2,4-Triazol-4-ylimino | C₁₄H₁₃N₅O₂S | 315.35 | Hydroxyl group enhances solubility but reduces lipophilicity |
| (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (MF8) | Phenyl | Pyridin-2-ylmethylene | Thioxo (C=S) | C₁₅H₁₁N₃OS₂ | 321.40 | Thioxo group increases electrophilicity; pyridine enables metal coordination |
| (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | Phenyl | 2-Hydroxybenzylidene | Thioxo (C=S) | C₁₆H₁₂N₂O₂S₂ | 328.41 | Intramolecular H-bonding stabilizes crystal packing |
Key Observations:
- Triazolylimino vs. Thioxo Groups: The triazolylimino group in the target compound offers hydrogen-bonding capabilities, which are absent in thioxo-containing analogs (e.g., MF8). This may enhance binding affinity in biological targets like kinases or proteases .
- Thienyl vs.
- Solubility and Lipophilicity : The hydroxyl group in the 4-hydroxyphenyl analog () improves aqueous solubility but may reduce membrane permeability compared to the hydrophobic thienyl group in the target compound .
Spectroscopic and Crystallographic Comparisons
- Infrared (IR) Spectroscopy: The target compound’s triazolylimino group is expected to exhibit C=N stretches near 1600–1650 cm⁻¹, distinct from the C=S stretch (~1607 cm⁻¹) in thioxo analogs (MF8) . The thienyl C-H out-of-plane bending vibrations (~700–800 cm⁻¹) differ from phenyl or pyridinyl analogs .
- NMR Spectroscopy :
- Crystallography :
- Analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit intramolecular H-bonding (O-H⋯S), stabilizing a planar conformation . The target compound’s triazole and thienyl groups may induce different dihedral angles and packing motifs.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide + Aldehyde (1:1.2) | Ethanol | 2 | 75–85 | |
| 2 | Cyclization (NaOAc, reflux) | DMF/AcOH | 3 | 60–70 |
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
A combination of techniques is required:
Q. Table 2: Key Spectral Peaks
| Technique | Functional Group | Observed Range | Reference |
|---|---|---|---|
| FT-IR | C=O | 1680–1720 cm⁻¹ | |
| ¹H NMR | N-H (imino) | δ 10.5–12.0 |
Advanced: How can contradictions in Z-configuration assignment be resolved?
Answer:
Discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR) require:
- 2D NMR (NOESY) : Detect spatial proximity between thienyl protons and adjacent groups to confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for bond angles/dihedral angles) .
- DFT Optimization : Compare computed vs. experimental IR/NMR spectra to validate geometry .
Example : In , crystallographic data resolved Z-configuration with a dihedral angle of 15.2° between thiophene and triazole planes .
Advanced: What computational strategies are used to predict electronic properties?
Answer:
- DFT Calculations :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. Table 3: DFT Results for Analogous Compounds
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.2 | |
| LUMO Energy | -2.0 | |
| Energy Gap (ΔE) | 4.2 |
Advanced: How can reaction yields be optimized for scale-up?
Answer:
- Solvent Screening : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. ethanol (70% vs. 50% yield) .
- Catalyst Addition : Use LiCl (5 mol%) to accelerate imino bond formation (: 85% yield) .
- Statistical Optimization : Apply Design of Experiments (DoE) to balance temperature (80–100°C) and molar ratios (1:1.2–1:1.5) .
Case Study : In , DMF-acetic acid (3:1) at 90°C for 3 hours improved yield by 20% compared to ethanol .
Advanced: How to address discrepancies in biological activity data?
Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MIC for antimicrobial activity vs. DPPH for antioxidant effects) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial potency) .
- Cytotoxicity Controls : Use MTT assays to rule out false positives from compound toxicity .
Example : In , a 4-hydroxyphenyl derivative showed 92% antimicrobial inhibition but only 45% antioxidant activity, highlighting target specificity .
Advanced: What strategies validate synthetic intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
